denudatin A
Beschreibung
Denudatin A is a neolignan compound belonging to the benzofuran class, structurally characterized by its bicyclic framework with oxygen-containing heterocycles. It is primarily isolated from plants in the Piper genus, such as Piper attenuatum and Piper kadsura . Neolignans like Denudatin A are biosynthetically derived from phenylpropanoid pathways and exhibit diverse biological activities, including anti-inflammatory, antiplatelet, and vasorelaxant properties. Most studies focus on its structural analog, Denudatin B, which shares a similar core structure but differs in substituent groups and stereochemistry .
Eigenschaften
Molekularformel |
C20H20O5 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2S,3R,3aR)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20-/m1/s1 |
InChI-Schlüssel |
GGRIWHJBFXFKGS-OITMNORJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Synonyme |
denudatin A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Denudatin A belongs to a family of benzofuran neolignans with closely related analogs. Below is a systematic comparison of Denudatin A and its structural/functional analogs, primarily based on Denudatin B and other compounds from the provided evidence:
Structural Comparison
Key Observations :
- Denudatin B and Kadsurenone are isomers with identical molecular formulas but distinct substituent configurations, leading to differences in bioactivity .
- Denudatin A’s exact structure remains uncharacterized in the provided evidence, but it is classified as a benzofuran neolignan with structural parallels to Denudatin B .
Pharmacological Activity Comparison
Key Observations :
- Denudatin B exhibits superior antiplatelet and PAF antagonistic activity compared to Kadsurenone, likely due to stereochemical advantages .
Q & A
Q. What are the key structural characteristics of Denudatin A, and how do they influence experimental design?
Denudatin A (C₂₀H₂₀O₅) crystallizes in a triclinic P3₁ space group with distinct unit cell parameters (a = 7.5210 Å, b = 25.2821 Å, c = 1238.4 Å, β = 7.7°) and a density of 1.367 g/cm³ . These structural properties, including hydrogen atom refinement and residual density data, are critical for designing crystallography experiments, such as X-ray diffraction studies. Researchers should prioritize high-purity samples (≥95%) and controlled temperature conditions (e.g., 24°C as per crystallography data) to ensure accurate structural analysis .
Q. What analytical methods are validated for quantifying Denudatin A in plant extracts?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard methods. For reproducibility, use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery rates (90–110%) .
Q. How can Denudatin A be isolated and purified from Magnolia species?
A sequential protocol is recommended:
- Extraction : Use methanol or ethanol (70–80%) via Soxhlet or maceration.
- Partitioning : Liquid-liquid extraction with ethyl acetate to concentrate non-polar compounds.
- Chromatography : Silica gel column chromatography (hexane:ethyl acetate gradient) followed by preparative HPLC for final purification .
Advanced Research Questions
Q. What experimental strategies address contradictions in Denudatin A’s reported bioactivity (e.g., antioxidant vs. cytotoxic effects)?
Contradictions often arise from variability in assay conditions (e.g., DPPH vs. MTT assays) or cell line specificity. To resolve this:
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., ascorbic acid for antioxidant assays).
- Dose-response analysis : Test a wide concentration range (0.1–100 µM) to identify biphasic effects.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to elucidate context-dependent pathways .
Q. How can researchers optimize Denudatin A’s synthetic pathways to improve yield?
Semi-synthesis from honokiol (a biosynthetic precursor) via regioselective acetylation is a promising approach. Key steps:
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for acetyl group positioning.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction time, temperature, and solvent polarity.
- Yield tracking : Use LC-MS to monitor intermediates and final product .
Q. What in silico approaches predict Denudatin A’s molecular targets and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to screen against targets like COX-2 or NF-κB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
- ADMET prediction : SwissADME or pkCSM tools can estimate bioavailability (%F), blood-brain barrier permeability, and cytochrome P450 interactions .
Q. How do Denudatin A’s stereochemical properties affect its pharmacological activity?
Comparative studies of enantiomers (e.g., via chiral HPLC) are essential. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors, while the (S)-form could dominate anti-inflammatory effects. Use circular dichroism (CD) spectroscopy to correlate absolute configuration with bioactivity .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze crystallographic data discrepancies in Denudatin A studies?
- R-factor analysis : A low R-value (e.g., 0.031 in Denudatin A’s structure ) indicates high data accuracy.
- Residual density maps : Use Olex2 or SHELXL to identify disordered regions. Adjust refinement constraints (e.g., isotropic vs. anisotropic models) for problematic atoms.
- Cross-validation : Compare with NMR-derived structures to resolve ambiguities .
Q. What statistical models are appropriate for dose-response studies of Denudatin A?
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
- EC₅₀/IC₅₀ determination : Use 4-parameter logistic models with bootstrap resampling (n = 1000) to estimate confidence intervals .
Tables for Key Structural Data
| Parameter | Denudatin A |
|---|---|
| Molecular formula | C₂₀H₂₀O₅ |
| Space group | Triclinic P3₁ |
| Unit cell volume (ų) | 1238.4 |
| Density (g/cm³) | 1.367 |
| R-factor | 0.031 |
| Temperature (°C) | 24 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
